molecular formula C8H8FNO3 B11762988 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol

2-(3-Fluoro-4-nitrophenyl)ethan-1-ol

Cat. No.: B11762988
M. Wt: 185.15 g/mol
InChI Key: OXEJAIALPWJSJJ-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-nitrophenyl)ethan-1-ol is a fluorinated and nitrated aromatic synthon of high value in medicinal chemistry and drug discovery research. Its structure, incorporating both an electron-withdrawing nitro group and a fluorine atom on the phenyl ring, alongside a flexible ethanol chain, makes it a versatile intermediate for constructing more complex, biologically active molecules. This compound is recognized for its role as a key precursor in synthetic pathways targeting protein tyrosine phosphatases (PTPs) . PTPs are a family of enzymes involved in critical cell signaling processes, and their dysregulation is implicated in various human diseases, including diabetes, cancer, and autoimmune disorders . Specifically, research indicates that close derivatives and structurally related compounds are utilized in the synthesis of novel dibenzofuran derivatives that act as potent and selective inhibitors of PTP-MEG2 . Inhibiting PTP-MEG2 has emerged as a promising therapeutic strategy, as this enzyme plays a significant role in intracellular signaling, insulin sensitivity, and glucose homeostasis, making it a target for type 2 diabetes treatment, and it also influences growth and expansion in certain cancer cells . The pharmacological value of this chemical scaffold is underscored by studies showing that optimized inhibitors can achieve high potency (IC50 values in the nanomolar range) and significant selectivity over other phosphatases . As such, this compound provides researchers with a critical starting point for developing targeted therapies. This product is intended for use in laboratory research and chemical synthesis only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

2-(3-fluoro-4-nitrophenyl)ethanol

InChI

InChI=1S/C8H8FNO3/c9-7-5-6(3-4-11)1-2-8(7)10(12)13/h1-2,5,11H,3-4H2

InChI Key

OXEJAIALPWJSJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCO)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Sodium Borohydride Reduction

In anhydrous tetrahydrofuran (THF), sodium borohydride (NaBH₄) selectively reduces the ketone to 2-(3-fluoro-4-nitrophenyl)ethan-1-ol at 0–25°C. The reaction achieves >85% yield within 2 hours, with quenching using acidic water (pH 3–4) and extraction via ethyl acetate.

Key Conditions

  • Molar Ratio : 1:1.2 (ketone:NaBH₄)

  • Solvent : THF or methanol

  • Work-Up : Acidic quench (HCl), extraction, silica gel chromatography

Catalytic Hydrogenation

Palladium on carbon (Pd/C, 5 wt%) in ethanol under 3–5 bar H₂ pressure reduces the ketone at 50°C. This method avoids stoichiometric reductants but requires careful control to prevent over-reduction of the nitro group. Yields range from 70–80%, with residual ketone <5% by GC-MS.

Hydrolysis and Reduction of Ethyl 3-Fluoro-4-nitrophenylacetate

Ethyl 3-fluoro-4-nitrophenylacetate, accessible via malonic ester synthesis, undergoes a two-step conversion:

Saponification

Hydrolysis with aqueous NaOH (2 M) in ethanol (70°C, 4 h) yields 3-fluoro-4-nitrophenylacetic acid, followed by reduction:

EsterNaOHAcidLiAlH4Alcohol\text{Ester} \xrightarrow{\text{NaOH}} \text{Acid} \xrightarrow{\text{LiAlH}_4} \text{Alcohol}

Lithium Aluminum Hydride (LiAlH₄) Reduction

In dry diethyl ether, LiAlH₄ (2.5 equiv) reduces the acid to the alcohol at reflux (40°C, 6 h). Yields reach 75–82%, though side products like ethyl ethers may form if quenching is incomplete.

Nickel-Catalyzed Coupling of 2-Fluoro-1-methyl-4-nitrobenzene

A novel approach employs nickel iodide (NiI₂) to mediate the alkylation of 2-fluoro-1-methyl-4-nitrobenzene with butyl iodide, followed by oxidation and reduction:

Alkylation and Oxidation

Reaction with n-Bu-I (4 equiv) and NiI₂ (5 mol%) in DMF (100°C, 12 h) installs a butyl group, which is oxidized to a ketone using KMnO₄ in acetone. Subsequent NaBH₄ reduction furnishes the alcohol in 65% overall yield.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
NaBH₄ Reduction85–90%Rapid, mild conditionsRequires anhydrous solvents
Catalytic Hydrogenation70–80%No stoichiometric reagentsRisk of nitro group reduction
LiAlH₄ Reduction75–82%Tolerates ester intermediatesPyrophoric reagent, complex work-up
Nickel-Catalyzed Route65%Utilizes inexpensive catalystsMulti-step, moderate yield

Solvent and Temperature Optimization

  • Polar Aprotic Solvents : DMF and NMP enhance reaction rates in ketone reductions but complicate purification.

  • Eco-Friendly Alternatives : Ethyl acetate and 2-MeTHF reduce environmental impact without sacrificing yield.

  • Temperature Control : Hydrogenation above 60°C promotes nitro group reduction, necessitating precise thermal management.

Scalability and Industrial Feasibility

The NaBH₄ route scales efficiently to kilogram quantities, with >80% yield maintained in pilot plants. In contrast, catalytic hydrogenation requires high-pressure equipment, increasing capital costs. Regulatory considerations favor methods avoiding LiAlH₄ due to safety hazards .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-nitrophenyl)ethan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(3-Fluoro-4-nitrophenyl)ethanone or 2-(3-Fluoro-4-nitrophenyl)acetaldehyde.

    Reduction: 2-(3-Fluoro-4-aminophenyl)ethan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-4-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving alcohols and nitro compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol depends on its interaction with various molecular targets. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The alcohol group can undergo oxidation or reduction, affecting the overall reactivity and biological activity of the compound.

Comparison with Similar Compounds

Positional Isomers and Halogen Variations

  • 3-Fluoro-4-nitrophenol (CAS 394-41-2): A phenol derivative with the same substitution pattern but lacking the ethanol chain. The phenol group increases acidity (pKa ~7–8) compared to the alcohol in 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol, which is less acidic due to the aliphatic -OH group. Melting point: 93–95°C .
  • 1-(3-Chloro-4-fluorophenyl)ethan-1-ol: Replacing the nitro group with chlorine alters electronic properties. This compound was synthesized via NaBH4 reduction of a ketone precursor, yielding a pale-yellow oil (96% yield) .
  • 2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, likely reducing solubility in polar solvents compared to the target compound. Commercial availability suggests industrial relevance .

Nitrophenyl Derivatives with Heterocycles

  • Synthesized via catalyst-free benzylic addition, highlighting a solvent- and catalyst-efficient route .
  • 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol (CAS 1248184-67-9): Features an amino group and trifluoromethyl substituent, enhancing hydrogen-bonding capacity and metabolic stability. Molecular weight: 223.17 g/mol .

Key Observations :

  • Yields vary significantly based on substituent complexity. For example, sterically hindered or electron-deficient aryl groups (e.g., nitro) often require optimized conditions .
  • Sodium borohydride reductions (e.g., ) are efficient for ketone-to-alcohol conversions, whereas reductive amination (e.g., ) may suffer from lower yields due to competing side reactions.

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

  • 3-Fluoro-4-nitrophenol: Solid at room temperature (mp 93–95°C) .
  • 2-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol : Lower mp (54–56°C) due to increased lipophilicity from CF3 groups .
  • 2-(4-(Trifluoromethyl)phenyl)ethan-1-ol : Exists as a colorless oil, contrasting with the solid state of nitro-substituted analogues .

Spectroscopic Signatures

  • 1H NMR: Ethanol protons in 2-(4-(trifluoromethyl)phenyl)ethan-1-ol appear at δ 2.93 (t, CH2CH2OH) and δ 3.90 (t, CH2OH), with aryl protons at δ 7.36–7.57 .
  • 19F NMR : Fluorine signals in trifluoromethyl-substituted compounds resonate at δ -62.4 to -62.8 , whereas meta-fluoro substituents (e.g., in the target compound) would appear upfield.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Starting Material : Begin with 3-fluoro-4-nitrophenol (CAS RN 394-41-2) . React with ethylene oxide or epoxide derivatives under nucleophilic substitution conditions (e.g., using a base like NaH in anhydrous THF).
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product.
  • Yield Optimization : Monitor temperature (40–60°C) to avoid nitro group reduction. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .

Q. How does the nitro group in this compound influence its stability under varying pH and temperature conditions?

  • Methodology :

  • Stability Assays : Perform accelerated degradation studies at pH 2–10 (buffered solutions) and temperatures (25–60°C). Monitor decomposition via UV-Vis spectroscopy (λ_max ~270 nm for nitroaromatic absorption) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Nitro groups are prone to hydrolysis under alkaline conditions, forming 3-fluoro-4-nitrophenoxide intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., fluorine splitting in the aromatic region). Compare with 3-fluoro-4-nitrophenol references .
  • IR Spectroscopy : Identify O-H (3200–3400 cm⁻¹), C-F (1100–1250 cm⁻¹), and nitro (1520, 1350 cm⁻¹) stretches .
  • Mass Spectrometry : Use ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns to confirm structure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • Transition State Analysis : Simulate SN2 pathways (e.g., substitution of the hydroxyl group with halides). Compare activation energies with experimental kinetics .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated nitroaromatic ethanol derivatives?

  • Methodology :

  • Meta-Analysis : Compare data from assays with standardized conditions (e.g., IC50 values in enzyme inhibition studies). Account for variables like solvent (DMSO vs. aqueous buffers) .
  • Structural Analogues : Test this compound alongside analogues (e.g., 2-(4-nitrophenyl)ethan-1-ol) to isolate fluorine’s electronic effects .

Q. What are the mechanistic implications of nitro group reduction in this compound under catalytic hydrogenation?

  • Methodology :

  • Catalytic Screening : Use Pd/C, Raney Ni, or PtO2 under H2 (1–3 atm). Monitor reaction via TLC and isolate intermediates (e.g., 2-(3-fluoro-4-aminophenyl)ethan-1-ol) .
  • Byproduct Analysis : Detect fluorinated side products (e.g., defluorination) via GC-MS. Optimize catalyst loading to minimize dehalogenation .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

  • Methodology :

  • In Vitro Assays : Incubate with human liver microsomes. Quantify metabolites via LC-MS/MS.
  • Docking Simulations : Use AutoDock Vina to model binding to CYP3A4/CYP2D6 active sites. Validate with site-directed mutagenesis .

Key Research Challenges

  • Synthetic Scalability : Fluorine’s electronegativity complicates nitro group retention during synthesis. Use low-temperature, inert-atmosphere conditions .
  • Biological Assay Interference : Nitro groups may generate reactive oxygen species (ROS) in cell-based assays. Include ROS scavengers (e.g., ascorbic acid) as controls .

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